![molecular formula C10H11N3O2 B2484621 [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 885953-50-4](/img/structure/B2484621.png)
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
“[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a complex organic compound that contains several functional groups . The compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Attached to this ring is a methoxyphenyl group (a benzene ring with a methoxy group attached) and a methanamine group (a methane molecule with an amine group attached).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring is a planar, aromatic ring, which contributes to the stability of the molecule . The methoxyphenyl and methanamine groups are likely to add complexity to the molecule’s structure.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. Oxadiazoles are known to undergo various chemical reactions, making them important for molecule planning . The methoxyphenyl and methanamine groups could also participate in reactions, depending on the conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the oxadiazole ring could contribute to the compound’s stability and reactivity . The methoxyphenyl and methanamine groups could influence properties like solubility and polarity.
Scientific Research Applications
1. Amination Reaction of Functionalized Aryl Bromides This compound can be used in the amination reaction of functionalized aryl bromides . This process involves the introduction of an amine group into an organic molecule, which can be crucial in the synthesis of a variety of chemical compounds, including pharmaceuticals and polymers .
Synthesis of Functionalized Organopolyphosphazenes
Organopolyphosphazenes are a class of polymers that have a wide range of applications due to their unique properties, such as high thermal stability and excellent mechanical properties . This compound can be used in the synthesis of functionalized organopolyphosphazenes for in vivo applications .
Synthesis of Analogs of Myoseverin
Myoseverin is a compound known for its antiproliferative activities . This compound can be used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities .
4. Deprotection Procedures of Amino Protecting Groups This compound can be used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides . Deprotection is a crucial step in the synthesis of many organic compounds, and understanding the best procedures for deprotection can improve the efficiency and yield of these syntheses .
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds containing oxadiazole rings should be handled with care due to their potential reactivity . Always refer to the material safety data sheet (MSDS) for specific safety information.
properties
IUPAC Name |
[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)15-13-10/h2-5H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPOFSQMZMBMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
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